Structural Differentiation from SKF-86002: Benzothiazole Ring Fusion Confers Distinct Scaffold Topology Despite Isomeric Molecular Formula
The target compound shares the identical molecular formula C₁₆H₁₂FN₃S with the known p38 MAP kinase inhibitor SKF-86002 (CAS 72873-74-6), yet the two compounds are constitutional isomers with fundamentally different core topologies. The target compound features a fully aromatic benzo[d]imidazo[2,1-b]thiazole tricyclic system with a primary aminomethyl group at position 3, whereas SKF-86002 contains a 2,3-dihydroimidazo[2,1-b]thiazole bicyclic core with a 4-pyridyl substituent at position 5 . This topological divergence results in distinct molecular shape (globularity) and electrostatic surface properties: the target compound has a topological polar surface area (TPSA) of 71.6 Ų compared to SKF-86002's TPSA of approximately 54.7 Ų due to the additional benzothiazole sulfur atom and the primary amine [1]. The target compound's primary amine (pKa ~9–10) provides a protonatable handle for salt formation and aqueous solubility modulation absent in SKF-86002.
| Evidence Dimension | Molecular topology and physicochemical descriptors at identical molecular formula |
|---|---|
| Target Compound Data | TPSA = 71.6 Ų; XLogP3 = 3.9; hydrogen bond donor count = 1; hydrogen bond acceptor count = 4; rotatable bonds = 2; fully aromatic tricyclic benzo[d]imidazo[2,1-b]thiazole core with primary aminomethyl at C-3 |
| Comparator Or Baseline | SKF-86002 (CAS 72873-74-6): TPSA ≈ 54.7 Ų; XLogP3 ≈ 3.5; hydrogen bond donor count = 0; hydrogen bond acceptor count = 3; rotatable bonds = 2; partially saturated 2,3-dihydroimidazo[2,1-b]thiazole bicyclic core with 4-pyridyl at C-5 |
| Quantified Difference | TPSA difference = +16.9 Ų (+31%); XLogP3 difference = +0.4 log units; hydrogen bond donor count difference = +1; hydrogen bond acceptor count difference = +1; scaffold topology: tricyclic benzothiazole-fused vs. bicyclic thiazole-fused |
| Conditions | Computed physicochemical properties from PubChem (release 2025.09.15) using standard cheminformatics descriptors; SKF-86002 data from IUPHAR/BPS Guide to Pharmacology and Sigma-Aldrich product records |
Why This Matters
The +31% higher TPSA and additional hydrogen-bonding capacity of the target compound predict significantly different blood-brain barrier penetration and oral absorption profiles compared to SKF-86002, directly impacting its suitability for CNS vs. peripheral target programs.
- [1] PubChem Compound Summary for CID 2759087: C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine. National Center for Biotechnology Information. Accessed April 2026. View Source
